N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-16-9-5-4-8-15(16)17-10-11-19(25)23(22-17)13-18(24)21-12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXQJLPKSZVJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 3-(2-chlorophenyl)-6-oxopyridazine. The final step involves the N-benzylation of the pyridazinone derivative using benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has shown promising results in inhibiting the proliferation of cancer cells. Studies have indicated that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
-
Antimicrobial Properties
- Research has demonstrated the antimicrobial activity of pyridazine derivatives, including this compound. It has been tested against several bacterial strains, showing significant inhibitory effects, which could lead to its application in developing new antibiotics.
- Anti-inflammatory Effects
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general synthetic pathway has been reported:
- Formation of Pyridazine Ring : The initial step involves the condensation of appropriate benzyl and chlorophenyl derivatives with hydrazine to form the pyridazine core.
- Acetylation : The resulting pyridazine derivative is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide functionality.
- Purification : The final product is purified through recrystallization or chromatography techniques.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and biological activities of analogs:
Pharmacological and Physicochemical Insights
- Substituent Effects: Halogens (Cl, F): Enhance binding to hydrophobic pockets in enzymes/receptors (e.g., shows 2-fluorophenyl improves anti-inflammatory activity). Methoxy Groups: Increase solubility and modulate metabolic stability (e.g., reports improved pharmacokinetics with 3,4-dimethoxyphenyl).
Biological Activity Trends :
Biological Activity
N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C19H16ClN3O2
- Molecular Weight : 353.8 g/mol
- CAS Number : 1246072-76-3
The compound features a pyridazine core substituted with a benzyl group and a chlorophenyl moiety, which are critical for its biological activity.
Anticonvulsant Activity
Research has indicated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. A study demonstrated that structural modifications at the C(3) site of the compound enhance its anticonvulsant efficacy. For instance, the ED50 values for certain derivatives were comparable to phenytoin, a standard anticonvulsant drug.
| Compound | ED50 (mg/kg, i.p.) | Comparison to Phenytoin |
|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 | Similar |
| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 | Similar |
| Phenytoin | 6.5 | Reference |
The presence of specific substituents on the benzyl group significantly influenced the anticonvulsant activity, suggesting that further exploration of these modifications could lead to more effective treatments for epilepsy .
Synthesis and Evaluation
A study focused on synthesizing N-benzyl derivatives and evaluating their biological activities revealed that specific modifications could enhance their pharmacological profiles. For instance, the introduction of various aryl groups led to improved antioxidant and anticonvulsant activities, indicating a structure-activity relationship that could be exploited for drug development .
Clinical Implications
The potential applications of this compound extend beyond epilepsy treatment. Its antioxidant properties suggest possible roles in preventing oxidative damage in various diseases, including neurodegenerative disorders and inflammatory conditions.
Q & A
Basic Research Questions
Q. What synthetic strategies optimize yield and purity for N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide?
- Methodology :
- Stepwise coupling : Use amide coupling agents like EDCl/HOBt to link the pyridazinone core with the benzyl-acetamide moiety .
- Reaction conditions : Maintain temperatures between 0–25°C during coupling to minimize side reactions. Polar aprotic solvents (e.g., DMF, DCM) enhance solubility .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC for high-purity isolation .
- Key parameters : Monitor reaction progress via TLC and optimize stoichiometry (1.2–1.5 equivalents of activated intermediates) .
Q. Which analytical techniques are critical for characterizing this compound?
- Essential methods :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridazinone C=O at δ ~165 ppm) and substituent positions .
- HPLC-MS : Quantifies purity (>95%) and verifies molecular weight (e.g., [M+H]+ at m/z 368.8) .
- IR spectroscopy : Identifies amide C=O (~1680 cm⁻¹) and pyridazinone C=O (~1650 cm⁻¹) .
Q. How to design initial biological activity screening protocols?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays for kinases or phosphodiesterases (IC₅₀ < 10 µM suggests therapeutic potential) .
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Strategies :
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH in amide) .
- 2D NMR : COSY and HSQC clarify coupling relationships and assign ambiguous peaks .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities .
Q. What structural modifications enhance target selectivity in SAR studies?
- Approaches :
- Substituent variation : Replace 2-chlorophenyl with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups to modulate receptor binding .
- Scaffold hopping : Introduce bioisosteres (e.g., pyrimidinone for pyridazinone) to improve metabolic stability .
- Molecular docking : Prioritize modifications using AutoDock Vina to predict binding affinities to targets (e.g., COX-2, EGFR) .
Q. How to address challenges in scaling up synthesis (e.g., low yields in large batches)?
- Solutions :
- Solvent optimization : Switch to greener solvents (e.g., cyclopentyl methyl ether) for safer scale-up .
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., amide coupling) .
- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction kinetics and intermediate stability .
Q. What computational models predict pharmacokinetic properties (e.g., bioavailability)?
- Tools :
- QSAR : Use ADMET Predictor™ to estimate logP (optimal range: 2–4) and BBB permeability .
- Molecular dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
- DMPK profiling : In silico tools (e.g., SwissADME) assess solubility and plasma protein binding .
Data Contradiction Analysis
Q. Conflicting cytotoxicity results across cell lines: How to validate mechanisms?
- Methodology :
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) .
- Flow cytometry : Annexin V/PI staining quantifies apoptosis vs. necrosis .
- Western blot : Validate protein targets (e.g., Bcl-2, caspase-3) .
Q. Discrepancies in enzyme inhibition IC₅₀ values between assays: How to troubleshoot?
- Approach :
- Standardize conditions : Use identical buffer pH, temperature, and substrate concentrations .
- Positive controls : Compare with known inhibitors (e.g., rolipram for PDE4) .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
